3-tert-Butylthiophenol chemical properties and structure
3-tert-Butylthiophenol chemical properties and structure
An In-depth Technical Guide to 3-tert-Butylthiophenol: Properties, Synthesis, and Applications
Authored by: Gemini, Senior Application Scientist
Introduction: 3-tert-Butylthiophenol is an organosulfur compound featuring a thiophenol backbone substituted with a bulky tert-butyl group at the meta position. This structural arrangement imparts unique physicochemical properties and reactivity, making it a valuable intermediate in various fields of chemical synthesis, particularly in the development of novel pharmaceuticals and specialty chemicals. The presence of the tert-butyl group provides steric hindrance and electronic effects that influence the reactivity of the thiol moiety and the aromatic ring, offering distinct advantages in molecular design and synthesis. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 3-tert-Butylthiophenol for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
The molecular structure of 3-tert-Butylthiophenol consists of a benzene ring where a thiol (-SH) group and a tert-butyl group are attached at positions 1 and 3, respectively. This substitution pattern is key to its chemical behavior.
Caption: Molecular Structure of 3-tert-Butylthiophenol.
Table 1: Chemical Identifiers for 3-tert-Butylthiophenol
| Identifier | Value |
| Molecular Formula | C₁₀H₁₄S[1][2][3] |
| Molecular Weight | 166.28 g/mol [3] |
| CAS Number | 15084-61-4[3] |
| InChI | InChI=1S/C10H14S/c1-10(2,3)8-5-4-6-9(11)7-8/h4-7,11H,1-3H3[2] |
| InChIKey | JIBAYVMQQFJSGC-UHFFFAOYSA-N[2] |
| Canonical SMILES | CC(C)(C)C1=CC(=CC=C1)S[2] |
Physicochemical and Spectroscopic Properties
The physical and chemical properties of 3-tert-Butylthiophenol are influenced by both the thiol and the tert-butyl groups. The thiol group contributes to its characteristic odor and reactivity, while the tert-butyl group impacts its solubility and steric profile.
Table 2: Physicochemical Properties of 3-tert-Butylthiophenol
| Property | Value | Source |
| Appearance | Clear liquid | [4][5][6] |
| Odor | Stench[4][5][7] | [4][5][7] |
| Boiling Point | 227.4 ± 19.0 °C (Predicted) | [8] |
| Density | 0.985 ± 0.06 g/cm³ (Predicted) | [8] |
| Solubility | Soluble in organic solvents; insoluble in water.[9][10] | [9][10] |
Spectroscopic Data Analysis
Spectroscopic analysis is crucial for the identification and characterization of 3-tert-Butylthiophenol.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group, signals in the aromatic region for the benzene ring protons, and a signal for the thiol proton. The presence of the bulky tert-butyl group provides a distinct, sharp signal in ¹H NMR, which can be a useful probe in studies of macromolecular complexes.[11]
-
¹³C NMR: The carbon NMR spectrum will display signals for the quaternary carbon and the methyl carbons of the tert-butyl group, as well as distinct signals for the aromatic carbons.
-
IR Spectroscopy: The infrared spectrum will exhibit a characteristic S-H stretching band, along with C-H stretching and bending vibrations for the aromatic and tert-butyl groups.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the tert-butyl and thiophenol moieties.
Synthesis and Purification
The synthesis of 3-tert-Butylthiophenol can be achieved through several routes. A common approach involves the reaction of a suitable starting material with a source of sulfur. One possible synthetic route starts from 3-tert-butylaniline, which is converted to a diazonium salt and then reacted with a sulfur-containing reagent. Another route involves the reaction of 3-tert-butylbromobenzene with a thiolating agent.[12]
Example Synthetic Protocol: From 3-tert-Butylbromobenzene
This protocol outlines a general procedure for the synthesis of 3-tert-Butylthiophenol from 3-tert-butylbromobenzene via a Grignard reaction followed by reaction with sulfur.
Step 1: Grignard Reagent Formation
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings and a small crystal of iodine in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of 3-tert-butylbromobenzene in anhydrous diethyl ether to the flask.
-
The reaction is initiated by gentle heating. Once the reaction starts, maintain a gentle reflux by controlling the rate of addition.
-
After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.
Step 2: Reaction with Sulfur
-
Cool the Grignard reagent in an ice bath.
-
Slowly add elemental sulfur powder in small portions to the stirred solution. An exothermic reaction will occur.
-
After the addition of sulfur, allow the mixture to warm to room temperature and stir for several hours.
Step 3: Work-up and Purification
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 3-tert-Butylthiophenol.
Caption: General workflow for the synthesis of 3-tert-Butylthiophenol.
Reactivity and Applications in Drug Development
The reactivity of 3-tert-Butylthiophenol is primarily dictated by the thiol group. It can undergo oxidation to form the corresponding disulfide, and the thiol proton is acidic, allowing for the formation of thiolate salts with bases. The tert-butyl group provides steric hindrance, which can influence the regioselectivity of reactions on the aromatic ring.
Key Reactions
-
Oxidation: In the presence of oxidizing agents, 3-tert-Butylthiophenol can be oxidized to form 3,3'-di-tert-butyldiphenyl disulfide.
-
Alkylation and Acylation: The thiolate, formed by deprotonation with a base, is a potent nucleophile and can react with alkyl halides or acyl chlorides to form the corresponding thioethers or thioesters.
-
Metal Complexation: The thiol group can coordinate to metal centers, making it a useful ligand in coordination chemistry.
Applications in Drug Development
The tert-butyl group is a common substituent in medicinal chemistry.[13] It can enhance the metabolic stability of a drug by blocking sites of oxidation.[13] The introduction of a tert-butyl group can also improve a compound's pharmacokinetic profile by increasing its lipophilicity, which can enhance membrane permeability and oral absorption.[14]
3-tert-Butylthiophenol can serve as a precursor for the synthesis of more complex molecules with potential therapeutic applications. For instance, the thiol group can be used as a handle to attach the molecule to other scaffolds or to modulate the electronic properties of a drug candidate. The tert-butyl group can act as a steric shield to protect adjacent functional groups from enzymatic degradation.[13]
Caption: S-alkylation of 3-tert-Butylthiophenol.
Safety and Handling
3-tert-Butylthiophenol is a chemical that requires careful handling due to its potential hazards.
Table 3: Hazard Information
| Hazard | Description |
| Skin Corrosion/Irritation | Causes skin irritation.[4][15] |
| Serious Eye Damage/Irritation | Causes serious eye damage/irritation.[4][15] |
| Respiratory Irritation | May cause respiratory irritation.[4] |
| Odor | Has a strong, unpleasant odor (stench).[4][5][7] |
Handling and Personal Protective Equipment (PPE)
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.[7][16]
-
Eye Protection: Use safety glasses with side shields or goggles.[4][15]
-
Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[4]
First Aid Measures
-
Skin Contact: In case of skin contact, immediately wash with plenty of soap and water.[4][7]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes.[4][7]
-
Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting.[7]
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this chemical.[4][5][6][7][15][16][17]
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